2-(4-Methoxyphenoxy)-4H-3,1-benzothiazine-4-thione
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Overview
Description
2-(4-Methoxyphenoxy)-4H-3,1-benzothiazine-4-thione is an organic compound that belongs to the class of benzothiazines It is characterized by the presence of a methoxyphenoxy group attached to the benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4H-3,1-benzothiazine-4-thione typically involves the reaction of 4-methoxyphenol with 2-aminobenzenethiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-4H-3,1-benzothiazine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding thiols or amines.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux, organic solvent.
Substitution: Nucleophiles such as halides, amines; reaction conditionselevated temperature, organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)-4H-3,1-benzothiazine-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-4H-3,1-benzothiazine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of inflammatory pathways or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)propanoic acid
- 2-(4-Methoxyphenoxy)benzaldehyde
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-Methoxyphenoxy)-4H-3,1-benzothiazine-4-thione is unique due to its benzothiazine core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62247-92-1 |
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Molecular Formula |
C15H11NO2S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C15H11NO2S2/c1-17-10-6-8-11(9-7-10)18-15-16-13-5-3-2-4-12(13)14(19)20-15/h2-9H,1H3 |
InChI Key |
FBSBUMYCDKWBLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C(=S)S2 |
Origin of Product |
United States |
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